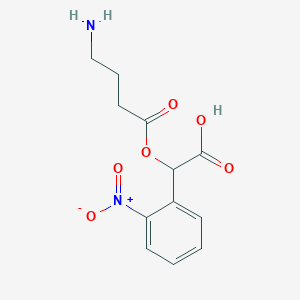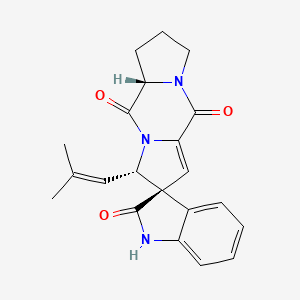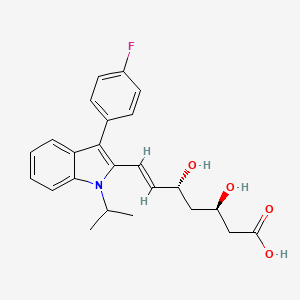
Fluvastatin sodium anti-isomer free acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid is a (6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid diastereoisomer in which both chiral centres have R configuration. It is an enantiomer of a (3S,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid.
Aplicaciones Científicas De Investigación
Antioxidant and Lipid Peroxidation Inhibition
Fluvastatin sodium has been demonstrated to inhibit lipid peroxidation and scavenge free radicals in rat liver microsomes, showcasing its potential antioxidative effects. This activity is attributed to its ability to chemically scavenge active oxygen species like hydroxyl radicals and superoxide anions, offering protection against oxidative stress (Yamamoto, Hoshi, & Ichihara, 1998).
Inhibition of HMG-CoA Reductase
Fluvastatin is a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), playing a crucial role in cholesterol synthesis regulation. This function is key in its application for lowering cholesterol levels (Insull et al., 1994).
Activation of Pregnane X Receptor and Induction of Cytochromes
Fluvastatin's optical isomers, particularly in their enantiopure forms, are known to activate the pregnane X receptor (PXR) and induce various drug-metabolizing cytochromes in human hepatocytes. This action is critical in understanding its drug-drug interaction potential and pharmacokinetics (Korhoňová, Dořičáková, & Dvořák, 2015).
Protection of Low-Density Lipoprotein
Fluvastatin sodium has shown protective effects on low-density lipoprotein (LDL) oxidation induced by copper ions in vitro. This suggests a potential role in reducing the risk of atherosclerosis, not just by lowering plasma LDL levels but also by protecting LDL from oxidative modification (Suzumura, Yasuhara, Tanaka, & Suzuki, 1999).
Anticancer Properties
Recent studies have explored the repurposing of fluvastatin as an anticancer agent. In particular, fluvastatin has shown potential in suppressing the proliferation, angiogenesis, and metastasis of breast cancer cells and cancer stem cells (Yu, Shin, & Kim, 2020).
Transdermal Delivery for Rheumatoid Arthritis Management
Innovative delivery systems for fluvastatin, like spanlastic nanovesicles, have been developed for transdermal administration. This approach aims to mitigate the limitations associated with oral delivery and has shown promising results in managing rheumatoid arthritis (El Menshawe et al., 2019).
Comparative Antioxidant Activity
Fluvastatin has been compared to other statins for its in vitro antioxidant activity. It exhibits significant antioxidative properties, particularly against peroxyl radicals, contributing to its therapeutic potential beyond cholesterol reduction (Franzoni et al., 2003).
Effect on Phospholipid Liposomes
Research indicates that fluvastatin can effectively inhibit lipid peroxidation of phospholipid liposomes, showcasing its non-enzymatic antioxidative capabilities. This effect is distinct from other HMG-CoA reductase inhibitors (Yamamoto, Ichihara, & Hoshi, 2001).
Cardiovascular Protection
Studies suggest fluvastatin may have cardioprotective effects, particularly in models of myocardial infarction. This is attributed to its ability to maintain endogenous antioxidant enzyme activities, thereby attenuating myocardial injury (Zhou et al., 2008).
Bone Regeneration Applications
Fluvastatin has been incorporated into hydrogel delivery systems to modulate human mesenchymal stem cell differentiation and function for bone regeneration. This application leverages its ability to stimulate bone morphogenetic proteins-2 production (Benoit, Nuttelman, Collins, & Anseth, 2006).
Propiedades
Número CAS |
174956-43-5 |
|---|---|
Nombre del producto |
Fluvastatin sodium anti-isomer free acid |
Fórmula molecular |
C24H26FNO4 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
(E,3R,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19+/m0/s1 |
Clave InChI |
FJLGEFLZQAZZCD-FUTHQCHMSA-N |
SMILES isomérico |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F |
SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F |
SMILES canónico |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F |
Otros números CAS |
174956-43-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



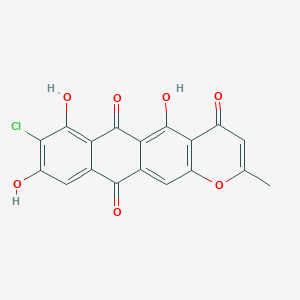
![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B1243124.png)
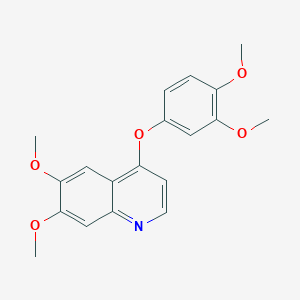
![(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide](/img/structure/B1243129.png)
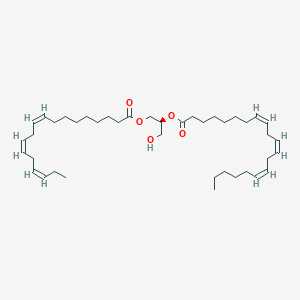
![2-[[4-(3-aminophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B1243132.png)
![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-imidazo[4,5-c]pyridinyl]-N,N-dimethylacetamide](/img/structure/B1243133.png)
![2-(4-Dimethylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid {2-hydroxy-3-[4-(2-isopropoxy-phenyl)-piperazin-1-yl]-propyl}-amide](/img/structure/B1243134.png)

